Home > Products > Screening Compounds P5981 > 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide - 852450-58-9

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Catalog Number: EVT-3091718
CAS Number: 852450-58-9
Molecular Formula: C20H13F4N5O2
Molecular Weight: 431.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

  • Compound Description: This compound demonstrated notable antitumor activity against the human breast adenocarcinoma cell line MCF7 with an IC50 value in the micromolar range [].
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. Key differences lie in the substituents on the pyrazole and phenyl rings, with a methylthio group present in place of the 4-fluorophenyl, and a 2-chlorophenyl group replacing the 3-(trifluoromethyl)phenyl substituent of the main compound [].

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups []. Research suggests it binds to the minor and major pockets of the transmembrane domains of CXCR3, offering potential for the design of allosteric modulators [].
  • Relevance: While structurally distinct from the main compound, VUF11211 is discussed alongside (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330), a potent and selective CXCR3 antagonist, which shares the core 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl moiety with the primary compound of interest []. This highlights a potential area of research where variations in core structures can yield compounds targeting similar biological pathways.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: NBI-74330 is a highly potent and selective CXCR3 antagonist []. It exhibits potent inhibition of specific binding of CXCR3 ligands and effectively blocks CXCR3-mediated functional responses, including chemotaxis [].
  • Relevance: NBI-74330 is highly relevant due to its close structural similarity to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. Both compounds share the central 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl core and a 4-fluoro-3-(trifluoromethyl)phenyl substituent. This suggests that modifications around this core structure can lead to compounds with distinct biological activities [, ].
  • Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinases []. It demonstrates limited brain distribution, potentially due to efflux mechanisms at the blood-brain barrier, particularly Bcrp [].
  • Relevance: Although CCT196969 differs structurally from 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, its classification as a panRAF inhibitor alongside 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120), which incorporates the 4-oxo-dihydropyrido[2,3-d]pyrimidin-yl motif, highlights a potential structure-activity relationship []. This suggests that variations on the pyrido[2,3-d]pyrimidinyl core structure could be explored for developing compounds with targeted kinase inhibitory activity.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is a panRAF inhibitor, exhibiting limited brain distribution due to efflux mechanisms at the blood-brain barrier, specifically Bcrp []. It shows promise as a potential therapeutic for melanoma, demonstrating superior in vitro efficacy in patient-derived melanoma cell lines [].
  • Relevance: LY3009120 bears structural similarities to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide as both contain the 4-oxo-dihydropyrido[2,3-d]pyrimidin-yl structural motif []. Although their specific targets differ, this similarity highlights the potential versatility of this core structure in designing compounds with varied biological activities.
Overview

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that includes a pyrazolo[3,4-d]pyrimidine core, which is often associated with various therapeutic applications, particularly in the field of medicinal chemistry. The presence of fluorinated groups enhances its lipophilicity and may improve its interaction with biological targets.

Source and Classification

The compound can be classified as a pyrazolo[3,4-d]pyrimidine derivative. It is associated with various biological activities, making it a subject of interest in pharmacological research. Its chemical structure suggests potential applications in the development of kinase inhibitors, which are critical in treating diseases such as cancer and inflammatory disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves several key steps:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring.
  2. Introduction of the Acetamide Group: The acetamide moiety can be introduced via acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.
  3. Final Modifications: The trifluoromethyl phenyl group is typically added through electrophilic aromatic substitution reactions or similar methodologies to enhance the compound's biological activity.

These synthetic routes may be optimized for large-scale production using continuous flow reactors to improve yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is C20H17F4N5OC_{20}H_{17}F_4N_5O. The compound's structure features:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A fluorinated phenyl group.
  • An acetamide linkage.

The three-dimensional conformation of the molecule can significantly influence its biological interactions and pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes various chemical reactions that can be exploited for further functionalization:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, which may be useful for creating derivatives with enhanced activity.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as trifluoromethyl enhances the reactivity of aromatic rings, facilitating further modifications.

These reactions are crucial for developing analogs with improved efficacy or selectivity against specific biological targets.

Mechanism of Action

Process and Data

The mechanism of action for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is not fully elucidated but is hypothesized to involve:

  1. Kinase Inhibition: Given its structural similarity to known kinase inhibitors, it may act by binding to ATP-binding sites on kinases, thereby inhibiting their activity.
  2. Interaction with Biological Targets: The fluorinated groups may enhance binding affinity through hydrophobic interactions and electrostatic effects.

Further pharmacological studies are needed to confirm these mechanisms and establish the compound's therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data on the physical properties such as melting point or boiling point may not be readily available, general properties include:

  • Molecular Weight: Approximately 394.38 g/mol.
  • Solubility: Likely soluble in organic solvents due to the presence of fluorinated groups.

Chemical stability under various conditions (e.g., pH variations, temperature) should also be assessed during experimental applications.

Applications

Scientific Uses

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a candidate for developing new kinase inhibitors targeting cancer pathways.
  • Pharmacological Research: Investigating its biological activity against specific diseases could lead to novel therapeutic agents.

Research into this compound could provide insights into its efficacy and safety profiles, paving the way for clinical applications in treating diseases influenced by kinase activity.

Properties

CAS Number

852450-58-9

Product Name

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C20H13F4N5O2

Molecular Weight

431.351

InChI

InChI=1S/C20H13F4N5O2/c21-13-4-6-15(7-5-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)

InChI Key

PJFQMXAJFNEUQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.